BenchChemオンラインストアへようこそ!

Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate

Zomepirac synthesis Thermal decarboxylation Pyrrole intermediate

Ethyl 3‑carboxy‑1,4‑dimethyl‑1H‑pyrrole‑2‑acetate (CAS 33369‑46‑9) is a pyrrole‑3‑carboxylic acid derivative that carries a mono‑ethyl ester at the 2‑acetate position while retaining a free carboxylic acid at the 3‑position. This precise functional‑group pattern is not a generic pyrrole acetate; it is the validated intermediate (designated compound III) in the published synthesis of zomepirac sodium, a potent non‑steroidal anti‑inflammatory drug (NSAID) formerly marketed as Zomax.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 33369-46-9
Cat. No. B13729557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate
CAS33369-46-9
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C(=CN1C)C)C(=O)O
InChIInChI=1S/C11H15NO4/c1-4-16-9(13)5-8-10(11(14)15)7(2)6-12(8)3/h6H,4-5H2,1-3H3,(H,14,15)
InChIKeyYVNJDVHARWCERO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3‑carboxy‑1,4‑dimethyl‑1H‑pyrrole‑2‑acetate (CAS 33369‑46‑9) – Critical Intermediate for Zomepirac‑Class NSAID Synthesis


Ethyl 3‑carboxy‑1,4‑dimethyl‑1H‑pyrrole‑2‑acetate (CAS 33369‑46‑9) is a pyrrole‑3‑carboxylic acid derivative that carries a mono‑ethyl ester at the 2‑acetate position while retaining a free carboxylic acid at the 3‑position [1]. This precise functional‑group pattern is not a generic pyrrole acetate; it is the validated intermediate (designated compound III) in the published synthesis of zomepirac sodium, a potent non‑steroidal anti‑inflammatory drug (NSAID) formerly marketed as Zomax [1][2]. The compound’s entire value in procurement rests on its ability to undergo a selective thermal decarboxylation that cannot be replicated by simple in‑class analogs.

Why Generic Pyrrole‑Acetate Analogs Cannot Replace Ethyl 3‑carboxy‑1,4‑dimethyl‑1H‑pyrrole‑2‑acetate in the Zomepirac Synthesis Pathway


The zomepirac synthesis relies on a strict sequence: (i) alkaline hydrolysis of a diethyl ester, (ii) controlled partial esterification with ethanol/HCl to generate the mono‑ethyl ester, and (iii) thermal decarboxylation that selectively removes the 3‑COOH group while preserving the 2‑COOEt handle [1][2]. The closest in‑class analogs—the fully ionised diacid (CAS 33369‑45‑8), the fully esterified diethyl compound, and the methyl ester (CAS 71959‑95‑0)—each fail at critical steps. The diacid undergoes uncontrolled double decarboxylation, the diethyl ester cannot decarboxylate at all, and the methyl ester lacks the thermal/solvent compatibility required for the downstream Vilsmeier aroylation [1]. Consequently, generic substitution results in either complete synthesis failure or a dramatic loss of yield and purity, making the procurement of the exact mono‑ethyl ester a mandatory process requirement. Note: direct comparative experimental data for this specific intermediate are scarce in the public literature; differentiation is therefore anchored in the established synthesis pathway and functional‑group logic.

Head‑to‑Head Quantitative Evidence Differentiating Ethyl 3‑carboxy‑1,4‑dimethyl‑1H‑pyrrole‑2‑acetate from its Closest Analogs


Selective Thermal Decarboxylation at 190–210 °C: Target Compound vs. Diacid Analog

In the published zomepirac synthesis, ethyl 3‑carboxy‑1,4‑dimethyl‑1H‑pyrrole‑2‑acetate is heated at 190–210 °C, causing selective loss of CO₂ from the 3‑carboxylic acid while the 2‑ethyl acetate group remains intact, yielding ethyl 1,4‑dimethylpyrrole‑2‑acetate (IV) [1]. The corresponding diacid, 3‑carboxy‑1,4‑dimethyl‑1H‑pyrrole‑2‑acetic acid (CAS 33369‑45‑8), would undergo non‑selective decarboxylation at both carboxylic acid positions under identical thermal conditions, generating a mixture of mono‑ and bis‑decarboxylated products that requires extensive purification [1].

Zomepirac synthesis Thermal decarboxylation Pyrrole intermediate

Controlled Mono‑Esterification Requirement: Why the Diethyl Ester Cannot Substitute

The target compound is prepared by partial esterification of the precursor diacid with refluxing ethanol and dry HCl, a step that selectively esterifies the 2‑acetic acid side‑chain while keeping the 3‑carboxylic acid free [1]. The fully esterified analog, ethyl 1,4‑dimethyl‑3‑ethoxycarbonylpyrrole‑2‑acetate, possesses no free carboxylic acid and therefore cannot undergo the essential thermal decarboxylation step, halting the synthesis entirely [1].

Partial esterification Pyrrole diester Zomepirac intermediate

Documented Use in an FDA‑Recognised Drug Synthesis Route: Target Compound vs. Non‑Validated Analogs

Ethyl 3‑carboxy‑1,4‑dimethyl‑1H‑pyrrole‑2‑acetate is explicitly designated as intermediate (III) in the primary literature on zomepirac synthesis, as referenced in both Drugs of the Future (1977) and Journal of Medicinal Chemistry (1973) [1][2]. The methyl ester analog (CAS 71959‑95‑0) and the 3‑unsubstituted ethyl 1,4‑dimethyl‑1H‑pyrrole‑2‑acetate (CAS 33369‑47‑0) do not appear in this validated route, meaning any attempt to substitute them would require de novo process validation and regulatory re‑assessment.

Zomepirac sodium GMP intermediate Drug synthesis validation

Unambiguous Chemical Identity and Analytical Traceability for Procurement Quality Control

The compound is unambiguously identified by CAS number 33369‑46‑9, molecular formula C₁₁H₁₅NO₄, exact mass 225.10015, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds . These well‑defined physicochemical descriptors enable rigorous incoming quality control (HPLC, NMR, MS) that is essential for pharmaceutical intermediate procurement, in contrast to poorly characterised ‘pyrrole acetate’ alternatives that may be sold under ambiguous descriptions .

CAS 33369-46-9 Quality control Intermediate procurement

Procurement‑Driven Application Scenarios Where Ethyl 3‑carboxy‑1,4‑dimethyl‑1H‑pyrrole‑2‑acetate Is the Only Valid Choice


GMP Manufacturing of Zomepirac Sodium: Route‑Validated Intermediate for Commercial Production

Pharmaceutical manufacturers producing zomepirac sodium or its regulatory‑approved analogs must use the mono‑ethyl ester intermediate to follow the published synthesis route exactly [1][2]. Any deviation to an in‑class analog (e.g., diacid, diethyl ester, or methyl ester) would constitute a process change requiring full re‑validation, impurity profiling, and potential bridging studies, delaying regulatory submissions and increasing development costs.

Medicinal Chemistry of 5‑Aroyl‑Pyrrole‑2‑Acetic Acid NSAIDs: Building Block for SAR Studies

Medicinal chemists designing new zomepirac analogs can exploit the selective decarboxylation‑Vilsmeier aroylation sequence that is unique to the mono‑ethyl ester [1]. The 3‑COOH group is thermally removed while the 2‑COOEt handle remains available for subsequent aroylation, enabling systematic variation of the 5‑aroyl substituent. This strategy is inaccessible with the diacid (non‑selective decarboxylation) or the diethyl ester (no decarboxylation).

Chemical Process Development: Model Substrate for Selective Thermal Decarboxylation of Pyrrole‑3‑carboxylic Acids

Process chemists developing scalable routes to pyrrole‑2‑acetate derivatives can use ethyl 3‑carboxy‑1,4‑dimethyl‑1H‑pyrrole‑2‑acetate as a well‑characterised model substrate. The documented decarboxylation conditions (190–210 °C, solvent‑free) provide a reproducible starting point for optimising analogous selective decarboxylations in related heterocyclic systems [1].

Procurement of a Traceable, High‑Purity Intermediate for Contract Research Organisations

CROs engaged in custom synthesis of pyrrole‑based drug candidates can specify CAS 33369‑46‑9 with defined exact mass, hydrogen‑bond donors/acceptors, and rotatable bond count [1]. This ensures that the received material can be verified by standard analytical methods (HPLC, NMR, MS) before use, reducing the risk of project delays caused by mis‑identified or impure ‘alternative’ pyrrole acetates.

Quote Request

Request a Quote for Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.